

Alternate names like 2'-Hydroxy-5'-methylacetophenone and synonyms

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylacetophenone

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An In-depth Technical Guide on 2'-Hydroxy-5'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-methylacetophenone, an aromatic ketone, is a compound of interest in various scientific fields, including flavor chemistry and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, alternate names, and available biological data. While direct experimental studies on the biological activities of 2'-Hydroxy-5'-methylacetophenone are limited in publicly available literature, this guide draws upon data from closely related analogs to infer potential therapeutic applications and signaling pathways, offering a valuable starting point for future research and drug development endeavors.

Chemical Identity and Properties

Alternate Names and Synonyms

The compound is known by a variety of names, which are crucial for comprehensive literature searches and chemical procurement.

Primary Name	Synonyms
2'-Hydroxy-5'-methylacetophenone	1-(2-Hydroxy-5-methylphenyl)ethanone[1][2], 2-Hydroxy-5-methylacetophenone[1][2], Ethanone, 1-(2-hydroxy-5-methylphenyl)-[1][2], o-Acetyl-p-cresol[1][2], 2-ACETYL-4-METHYLPHENOL[1][2][3], 1-(2-Hydroxy-5-Methylphenyl)Ethan-1-One[1], 1-Hydroxy-2-acetyl-4-methylbenzene[1], Acetophenone, 2'-hydroxy-5'-methyl-[1], 5'-METHYL-2'-HYDROXYACETOPHENONE[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2'-Hydroxy-5'-methylacetophenone is presented in the table below, providing essential information for experimental design and handling.

Property	Value	Source
CAS Registry Number	1450-72-2	[1]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	Colorless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma	[1]
Melting Point	45-49 °C	[1]
Boiling Point	112-114 °C at 12 mmHg	[3]
Solubility	Insoluble in water	[3]
IUPAC Name	1-(2-hydroxy-5- methylphenyl)ethanone	[1] [2]
InChI	InChI=1S/C9H10O2/c1-6-3-4- 9(11)8(5-6)7(2)10/h3-5,11H,1- 2H3	[1] [2]
InChIKey	YNPDFBFVMJNGKZ- UHFFFAOYSA-N	[1] [2]
SMILES	CC1=CC(=C(C=C1)O)C(=O)C	[1] [2]

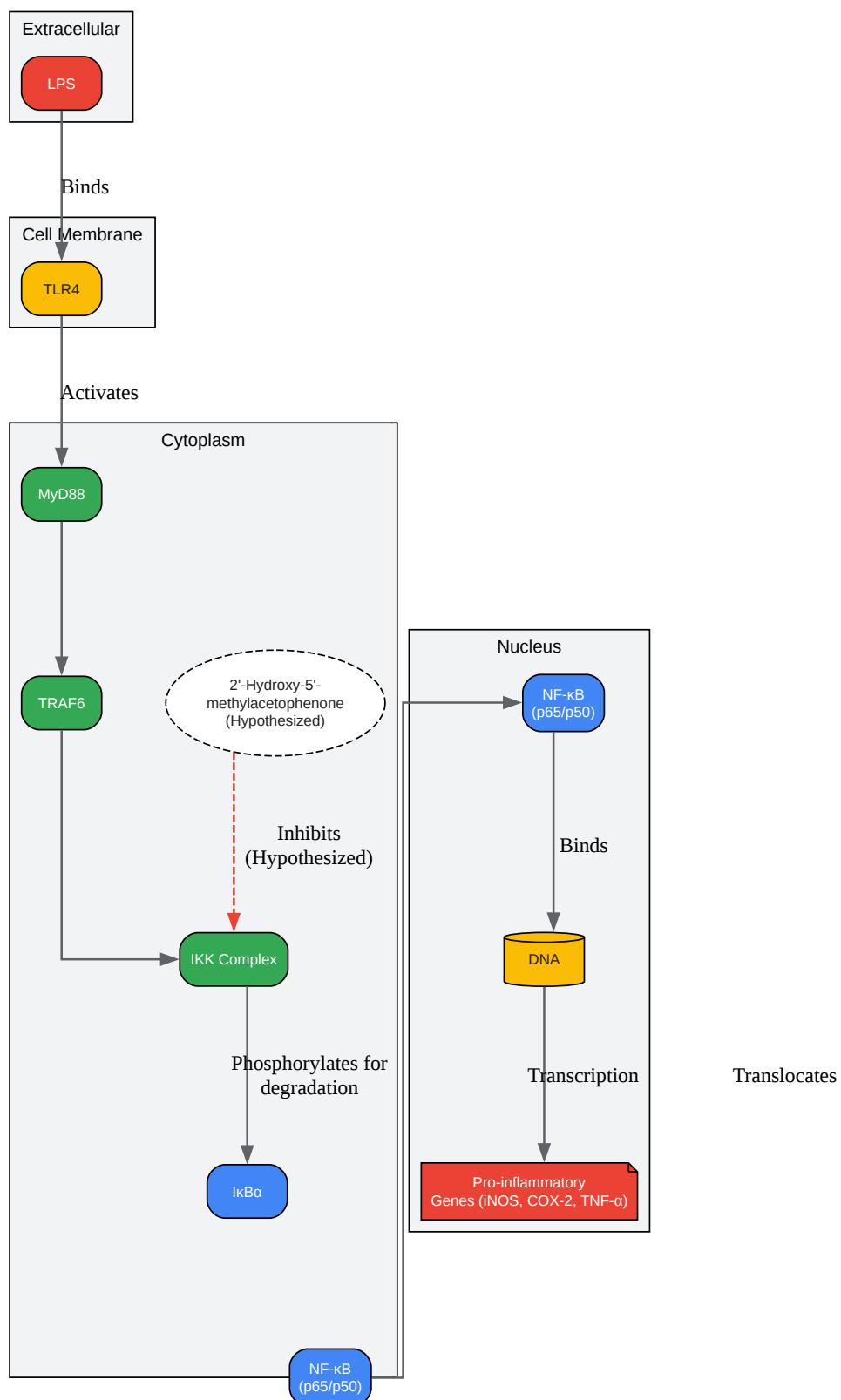
Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of 2'-Hydroxy-5'-methylacetophenone is scarce in the reviewed literature. However, studies on structurally similar compounds, particularly those with substitutions at the 2'-hydroxy and 5'-positions, provide valuable insights into its potential pharmacological effects.

Anti-inflammatory Activity (Inferred from 2'-Hydroxy-5'-methoxyacetophenone)

A study on 2'-Hydroxy-5'-methoxyacetophenone (2H5M), a close analog, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia and RAW264.7 macrophage cells.^[1] The primary mechanism of action was identified as the inhibition of the NF-κB signaling pathway.^[1]

Based on the findings for 2H5M, it is hypothesized that 2'-Hydroxy-5'-methylacetophenone could similarly interfere with the NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response.



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Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Antioxidant Activity (Inferred from 2,3,4-trihydroxy-5-methylacetophenone)

A study on 2,3,4-trihydroxy-5-methylacetophenone, another related compound, demonstrated potent antioxidant activity.^[4] Specifically, it exhibited strong DPPH radical scavenging activity with an IC₅₀ value of $20.02 \pm 0.14 \mu\text{M}$, which was superior to the standard antioxidant, ascorbic acid (IC₅₀ = $22.59 \pm 0.30 \mu\text{M}$).^[4] This suggests that the hydroxyphenyl ketone scaffold, which is present in 2'-Hydroxy-5'-methylacetophenone, contributes to antioxidant effects.

Antimicrobial Activity (Inferred from Derivatives)

Derivatives of 2-hydroxy-4-methyl-5-chloro acetophenone have been synthesized and screened for antimicrobial activity against various pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Pseudomonas fluorescens*, and *Aspergillus niger*.^[5] This indicates that the core 2-hydroxyacetophenone structure could be a valuable template for the development of new antimicrobial agents.

Experimental Protocols (Based on Related Compounds)

As direct experimental protocols for 2'-Hydroxy-5'-methylacetophenone are not readily available, this section provides detailed methodologies for key assays based on studies of its close analogs. These protocols can be adapted for the evaluation of 2'-Hydroxy-5'-methylacetophenone.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of the compound on adherent cell lines.^{[4][6]}

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

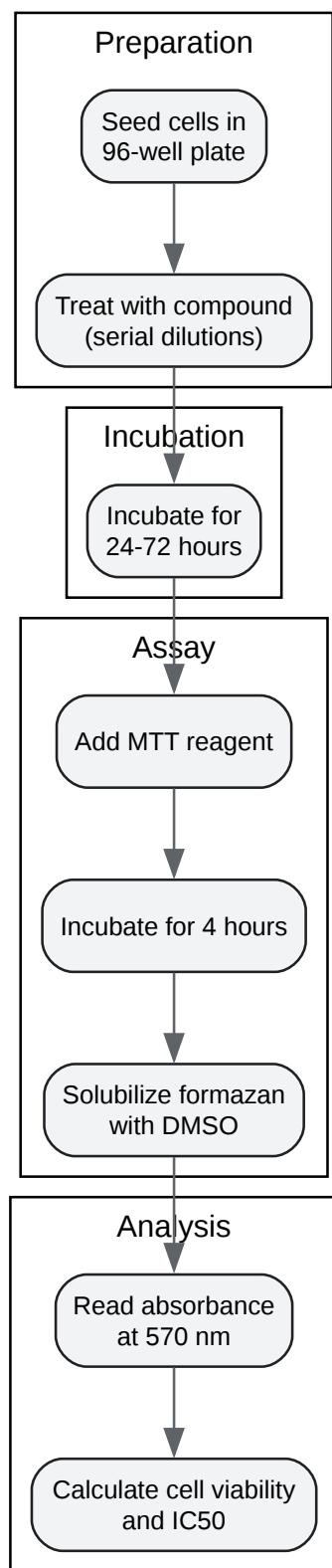
Materials:

- Adherent cells (e.g., RAW264.7 macrophages, cancer cell lines)

- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- 2'-Hydroxy-5'-methylacetophenone (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- **Compound Treatment:** Prepare serial dilutions of 2'-Hydroxy-5'-methylacetophenone in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 μL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** After incubation, add 10 μL of MTT solution to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.



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Caption: Workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol, based on the one used for 2'-Hydroxy-5'-methoxyacetophenone, measures the anti-inflammatory effect by quantifying NO production in LPS-stimulated macrophages.[\[1\]](#)

Objective: To determine the effect of the compound on nitric oxide production.

Materials:

- RAW264.7 cells
- Complete culture medium
- 24-well plates
- Lipopolysaccharide (LPS)
- 2'-Hydroxy-5'-methylacetophenone
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)

Procedure:

- **Cell Seeding and Treatment:** Seed RAW264.7 cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 2'-Hydroxy-5'-methylacetophenone for 1 hour.
- **LPS Stimulation:** Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours.
- **Sample Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 μ L of Griess Reagent Part B and incubate for another 10 minutes.
- **Absorbance Measurement:** Measure the absorbance at 540 nm.

- Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant potential of a compound.[4][7][8]

Objective: To measure the free radical scavenging activity of the compound.

Materials:

- 2'-Hydroxy-5'-methylacetophenone
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid (as a positive control)
- 96-well plate

Procedure:

- Reaction Mixture: In a 96-well plate, add 100 μ L of various concentrations of the compound (dissolved in methanol) to 100 μ L of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Quantitative Data Summary (Based on Related Compounds)

The following table summarizes the available quantitative biological data for compounds structurally related to 2'-Hydroxy-5'-methylacetophenone. This information can guide the design of future studies on the target compound.

Compound	Assay	Cell Line/System	Result (IC50)	Reference
2,3,4-Trihydroxy-5'-methylacetophenone	DPPH Radical Scavenging	Chemical Assay	20.02 ± 0.14 µM	[4]
Ascorbic Acid (Reference)	DPPH Radical Scavenging	Chemical Assay	22.59 ± 0.30 µM	[4]
2'-Hydroxy-4',5'-dimethoxyacetophenone	DPPH Radical Scavenging	Chemical Assay	157 µg/mL	[9]

Conclusion and Future Directions

2'-Hydroxy-5'-methylacetophenone presents an interesting chemical scaffold with potential applications in drug discovery, particularly in the areas of anti-inflammatory, antioxidant, and antimicrobial research. While direct biological data for this specific compound is limited, the available information on its close analogs strongly suggests that it warrants further investigation.

Future research should focus on:

- Systematic Biological Screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities of 2'-Hydroxy-5'-methylacetophenone using the standardized protocols outlined in this guide.
- Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved. The NF-κB pathway would be a logical starting point for anti-inflammatory investigations.

- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives to understand the key structural features required for biological activity and to optimize potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to initiate and advance the study of 2'-Hydroxy-5'-methylacetophenone and its potential as a therapeutic agent.

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